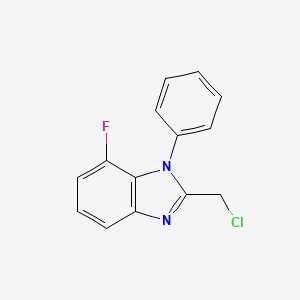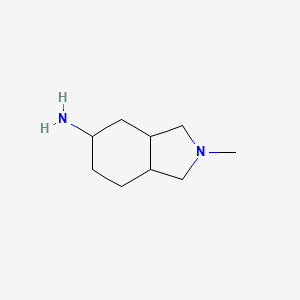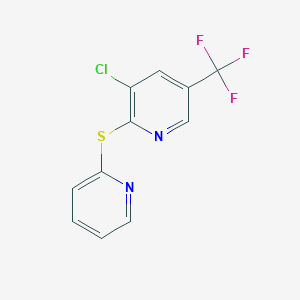![molecular formula C13H14N2O B2527000 1-[2-(2,6-Dimethylphenyl)pyrazol-3-yl]ethanone CAS No. 2090590-64-8](/img/structure/B2527000.png)
1-[2-(2,6-Dimethylphenyl)pyrazol-3-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2,6-Dimethylphenyl)pyrazol-3-yl]ethanone is a useful research compound. Its molecular formula is C13H14N2O and its molecular weight is 214.268. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
1-[2-(2,6-Dimethylphenyl)pyrazol-3-yl]ethanone, as part of the broader family of pyrazole derivatives, has been extensively studied for its potential biological applications. For instance, pyrazole chalcones, closely related compounds, have been synthesized and evaluated for their anti-inflammatory, antioxidant, and antimicrobial properties. These compounds have shown promising IL-6 inhibitory, free radical scavenging, and antimicrobial activities, suggesting potential therapeutic applications in managing inflammatory conditions and infections (Bandgar et al., 2009).
Antimicrobial and Antifungal Activities
Another significant area of application for these derivatives is in developing new antimicrobial agents. Pyrazole derivatives have been synthesized and tested for their efficacy against various pathogenic bacteria and fungi. Some compounds have exhibited significant antibacterial properties on both Gram-positive and Gram-negative bacteria, indicating their potential as lead structures for developing new antimicrobial agents for treating fatal infections (Akula et al., 2019).
Anticancer Research
The cytotoxic effects of 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone oxime ether derivatives have been investigated against various cancer cell lines, including cervix, colon, breast, glioma, neuroblastoma, and lung cancer. Some compounds showed higher efficacy than reference drugs in specific cancer cell lines, indicating their potential as anticancer agents. The mechanism of action, including cell cycle arrest and apoptosis induction, has also been explored, providing insights into their therapeutic potential in cancer treatment (Alagöz et al., 2021).
Chemical and Electronic Structure Analysis
Research on this compound also extends to its chemical and electronic structure analysis. Studies involving solid-state and calculated electronic structures of acetylpyrazole derivatives, which share structural similarities, provide valuable insights into their chemical properties and interactions. Such analyses are crucial for understanding the molecular basis of their biological activities and potential applications in various fields (Frey et al., 2014).
Future Directions
Properties
IUPAC Name |
1-[2-(2,6-dimethylphenyl)pyrazol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-9-5-4-6-10(2)13(9)15-12(11(3)16)7-8-14-15/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKCKWLLLROUVQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=CC=N2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2,4-Dimethylphenyl)-3-hydroxy-1-(o-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2526917.png)
![3-[(oxolan-2-yl)methyl]-1-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}urea](/img/structure/B2526919.png)
![6-(1H-pyrazol-1-yl)-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2526921.png)
![2-[4-({3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}sulfonyl)phenoxy]acetamide](/img/structure/B2526922.png)
![N-[3-(3-chlorophenyl)-3-hydroxypropyl]furan-2-carboxamide](/img/structure/B2526923.png)
![2-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B2526924.png)
![2-methyl-N-(pentan-3-yl)pyrazolo[1,5-a]quinazolin-5-amine](/img/structure/B2526925.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{6-[(pyridin-3-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide](/img/structure/B2526929.png)


![4-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-3-carboxylic acid](/img/structure/B2526933.png)



